![molecular formula C17H10F2N2O4S B2838303 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide CAS No. 303152-04-7](/img/structure/B2838303.png)
3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide
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Description
3-(2-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide, also known as FNPFTC, is a novel small molecule compound that has been developed as a potential therapeutic agent for a variety of diseases. FNPFTC has been shown to possess anti-inflammatory, anti-proliferative, and anti-cancer properties, making it a promising candidate for the treatment of a variety of diseases.
Scientific Research Applications
1. Tuning Optical Properties in Polymer Research
3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide and related compounds are used in the field of polymer research, specifically in tuning the optical properties of poly(thiophene)s. The functionalization of these compounds can significantly impact the fluorescence yield and photophysical properties in both solution and solid states, which is critical for applications in optoelectronics and material sciences (Li, Vamvounis, & Holdcroft, 2002).
2. Enhancement of Polymer Thermal Stability
These compounds are also instrumental in enhancing the thermal stability of polymers. By incorporating specific functional groups, such as the fluorinated thiophene derivatives, the glass transition temperatures and thermal degradation points of polymers can be significantly increased. This has important implications for the development of high-performance materials (Hsiao, Yang, & Lin, 1999).
3. Role in Metal Kinase Inhibition
In the realm of medicinal chemistry, derivatives of 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide have been explored for their potential in inhibiting the Met kinase superfamily, which is significant for cancer therapeutics. These compounds demonstrate the ability to selectively inhibit specific enzymes, which is crucial for developing targeted cancer treatments (Schroeder et al., 2009).
4. Development of Fluorescence-based Sensors
These thiophene derivatives are used in the development of fluorescence-based sensors, particularly for the detection of metal ions like aluminum. Their ability to form complexes with metal ions and exhibit changes in fluorescence properties makes them valuable in environmental monitoring and biological applications (Lambert et al., 2000).
5. Antimicrobial and Herbicidal Applications
Research into the antimicrobial and herbicidal properties of thiophene carboxamides, including fluorinated derivatives, has shown potential in controlling bacterial growth and inhibiting photosynthetic electron transport in plants. This opens avenues for the development of new antimicrobial agents and herbicides (Kos et al., 2013).
properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-10-1-3-11(4-2-10)20-17(22)16-15(7-8-26-16)25-14-6-5-12(21(23)24)9-13(14)19/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRUCLBEJTYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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